6-Isopropylthiomorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropylthiomorpholin-3-one is a chemical compound characterized by the presence of a morpholine ring substituted with an isopropyl group and a thiomorpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylthiomorpholin-3-one typically involves the reaction of morpholine derivatives with isopropyl thiol under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of isopropyl thiol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Isopropylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new catalysts.
Biology: The compound has shown potential as a probe for studying enzyme activities and protein interactions.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Isopropylthiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit monoacylglycerol lipase, an enzyme involved in endocannabinoid signaling, which plays a role in regulating neurological functions .
Vergleich Mit ähnlichen Verbindungen
Morpholine: A parent compound with a similar ring structure but lacking the isopropyl and thiomorpholine substitutions.
Thiomorpholine: A related compound with a sulfur atom in the ring structure but without the isopropyl group.
Uniqueness: 6-Isopropylthiomorpholin-3-one is unique due to the combination of the isopropyl group and the thiomorpholine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications, distinguishing it from other morpholine and thiomorpholine derivatives .
Eigenschaften
Molekularformel |
C7H13NOS |
---|---|
Molekulargewicht |
159.25 g/mol |
IUPAC-Name |
6-propan-2-ylthiomorpholin-3-one |
InChI |
InChI=1S/C7H13NOS/c1-5(2)6-3-8-7(9)4-10-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
ZAFRNYCIESKIKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CNC(=O)CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.